molecular formula C10H11BrClNO2 B1383674 2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide CAS No. 2096987-41-4

2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide

Cat. No.: B1383674
CAS No.: 2096987-41-4
M. Wt: 292.55 g/mol
InChI Key: AAMXEVWLNNQIIQ-UHFFFAOYSA-N
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Description

2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide is an organic compound with the molecular formula C10H11BrClNO2 It is characterized by the presence of bromine, chlorine, methoxy, and methyl groups attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 5-chloro-2-methoxy-4-methylphenylamine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-n-(5-chloro-2-methylphenyl)acetamide
  • 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
  • N-(2-Bromo-5-chloro-4-methylphenyl)acetamide

Uniqueness

2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the methoxy and methyl groups. This combination of substituents provides distinct chemical properties and reactivity compared to similar compounds. The presence of the acetamide group also contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-N-(5-chloro-2-methoxy-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-6-3-9(15-2)8(4-7(6)12)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMXEVWLNNQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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